molecular formula C18H18FN3O B4665177 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea

Cat. No. B4665177
M. Wt: 311.4 g/mol
InChI Key: VHNPZHKPNGOIPI-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea, also known as FIIN-3, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). FGFRs play a crucial role in cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.

Mechanism of Action

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea acts as a selective inhibitor of FGFRs by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. Unlike other FGFR inhibitors, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has shown selectivity for FGFRs over other RTKs, reducing the potential for off-target effects.
Biochemical and Physiological Effects:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has been shown to have potent antiproliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, a crucial process for tumor growth and metastasis. In addition, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation.

Advantages and Limitations for Lab Experiments

The selective inhibition of FGFRs by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, its potency and selectivity may also pose challenges in designing experiments that accurately reflect the complex signaling pathways involved. Additionally, the synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea can be challenging, limiting its availability for research purposes.

Future Directions

The potential of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea as a therapeutic agent for cancer is still being explored, with ongoing preclinical studies investigating its efficacy in combination with other therapies and in different cancer types. Further research is also needed to understand the long-term effects of FGFR inhibition and the potential for resistance development. The development of more potent and selective FGFR inhibitors based on the structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea may also hold promise for future cancer therapies.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has been extensively studied for its potential as a therapeutic agent for cancer. FGFRs are frequently overexpressed or mutated in various types of cancer, including breast, lung, and bladder cancer. In preclinical studies, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has shown promising results in inhibiting the growth of cancer cells and tumor xenografts in animal models.

properties

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-12-3-2-4-15(9-12)22-18(23)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPZHKPNGOIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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